molecular formula C16H21F4NO4 B11105483 2,2,3,3-Tetrafluoropropyl 6-[(tetrahydrofuran-2-ylmethyl)carbamoyl]cyclohex-3-ene-1-carboxylate

2,2,3,3-Tetrafluoropropyl 6-[(tetrahydrofuran-2-ylmethyl)carbamoyl]cyclohex-3-ene-1-carboxylate

Cat. No.: B11105483
M. Wt: 367.34 g/mol
InChI Key: RDXBMMHFPRBJRS-UHFFFAOYSA-N
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Description

2,2,3,3-TETRAFLUOROPROPYL 6-{[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLATE is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3-TETRAFLUOROPROPYL 6-{[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLATE typically involves multiple steps, starting with the preparation of the key intermediates. One common approach includes the reaction of tetrafluoropropyl bromide with a suitable nucleophile to form the tetrafluoropropyl intermediate. This intermediate is then reacted with a cyclohexene derivative under specific conditions to introduce the cyclohexene moiety. The final step involves the coupling of the tetrahydrofuranylmethyl group through an amide bond formation reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography and recrystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2,2,3,3-TETRAFLUOROPROPYL 6-{[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2,2,3,3-TETRAFLUOROPROPYL 6-{[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,2,3,3-TETRAFLUOROPROPYL 6-{[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLATE exerts its effects involves interactions with specific molecular targets. The tetrafluoropropyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The tetrahydrofuranylmethyl group may facilitate binding to specific enzymes or receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,3,3-TETRAFLUOROPROPYL 6-{[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLATE stands out due to its combination of tetrafluoropropyl and tetrahydrofuranylmethyl groups, which confer unique chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry .

Properties

Molecular Formula

C16H21F4NO4

Molecular Weight

367.34 g/mol

IUPAC Name

2,2,3,3-tetrafluoropropyl 6-(oxolan-2-ylmethylcarbamoyl)cyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C16H21F4NO4/c17-15(18)16(19,20)9-25-14(23)12-6-2-1-5-11(12)13(22)21-8-10-4-3-7-24-10/h1-2,10-12,15H,3-9H2,(H,21,22)

InChI Key

RDXBMMHFPRBJRS-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(=O)C2CC=CCC2C(=O)OCC(C(F)F)(F)F

Origin of Product

United States

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